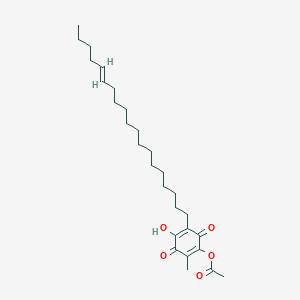

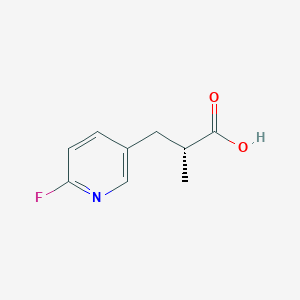

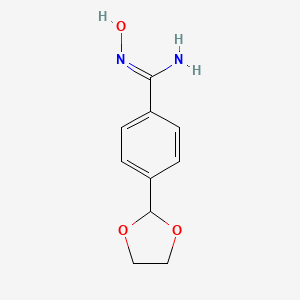

![molecular formula C18H20N2O2 B2501120 2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole CAS No. 477543-05-8](/img/structure/B2501120.png)

2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole involves the preparation of imidazole derivatives with various substituents that can influence their binding affinities and activities. For instance, a series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives were prepared to test their affinity for dopamine D(2) and D(3) receptors, indicating that the imidazole moiety's position and substituents play a crucial role in receptor binding . Similarly, a new series of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were synthesized and characterized using various spectral techniques, demonstrating the versatility of imidazole synthesis .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed using techniques such as single-crystal X-ray diffraction (XRD) and optimized using density functional theory (DFT) calculations. For example, the compound 5f from the series mentioned above was confirmed by single-crystal XRD and DFT at the B3LYP/6-31G(d, p) level, showing good agreement between calculated and experimental data . The molecular structure of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was also characterized and analyzed using similar methods, providing insights into the geometry and electronic structure of the molecule .

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can be predicted using molecular electrostatic potential (MEP) maps, which identify reactive sites on the molecule. For instance, MEP studies were conducted to predict the reactive sites of novel 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives . Additionally, the synthesis of various imidazole derivatives involves reactions with different carboxylic acids and aldehydes, indicating a wide range of chemical reactivity and potential for creating diverse compounds with specific properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as their nonlinear optical (NLO) properties and potential as electron-transport materials, are of significant interest. For example, 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d] imidazole was analyzed for its electron-transport capabilities in OLED devices and its high static first hyperpolarizability, suggesting its use in non-linear optics . The luminescence sensing capabilities of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for detecting benzaldehyde derivatives also highlight the functional diversity of these compounds .

Wissenschaftliche Forschungsanwendungen

Luminescence Sensing

One notable application of derivatives structurally related to 2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole is in the field of luminescence sensing. For instance, lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate exhibit characteristic sharp emission bands sensitive to benzaldehyde-based derivatives. These complexes demonstrate potential as fluorescence sensors for chemicals like benzaldehyde and its derivatives, offering a pathway for sensitive detection in various analytical applications (Shi et al., 2015).

Fluorescence Sensing for Fe(III)

Another research direction involves the synthesis of diarylimidazole derivatives, such as 2-(2,4-difluorophenyl)-3-(3,5-dimethoxy phenyl)-4,5-diphenyl-1H-imidazole, which have been designed and characterized for their selective sensing capabilities of ferric ion (Fe(III)). This specific derivative displays significant potential in non-linear optical (NLO) applications due to its electron withdrawing and donating substituents, highlighting the versatility of imidazole derivatives in optical and electronic device applications (Perumal et al., 2021).

Antimycotic Properties

Derivatives of 1-phenethylimidazole, closely related to the core structure of 2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole, have shown potent antimycotic properties against a range of dermatophytes, yeast cells, and gram-positive bacteria. This indicates the potential of such compounds in the development of new antimicrobial agents (Godefroi et al., 1969).

Wirkmechanismus

Imidazole derivatives have been found to exhibit a wide range of biological activities. They can bind to a variety of therapeutic targets due to their special spectral features and electron-rich environment . For instance, they can act as proton pump inhibitors by accumulating in the parietal cell and binding directly to the enzyme, which results in inhibition of gastric acid secretion .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-propan-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-12(2)20-15-8-6-5-7-14(15)19-18(20)13-9-10-16(21-3)17(11-13)22-4/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABASQCNZLBKTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2501037.png)

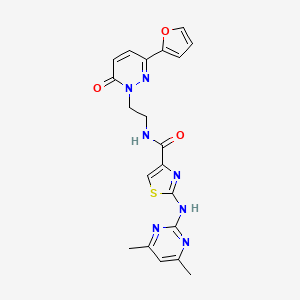

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501045.png)

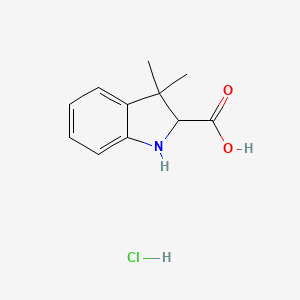

![tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride](/img/structure/B2501048.png)

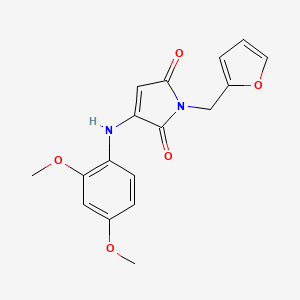

![4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2501055.png)

![Ethyl 2-[(4-methylphenyl)amino]propanoate](/img/structure/B2501057.png)